

An In-depth Technical Guide to 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

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Compound of Interest

Compound Name: 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

Cat. No.: B1336276

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CAS Number: 381684-96-4

This technical guide provides a comprehensive overview of **5-(4-Fluorophenyl)pyridine-3-carbaldehyde**, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological applications.

Chemical and Physical Properties

5-(4-Fluorophenyl)pyridine-3-carbaldehyde, also known as 5-(4-Fluorophenyl)nicotinaldehyde, is a solid organic compound.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	381684-96-4	[1][2]
Molecular Formula	C ₁₂ H ₈ FNO	[1]
Molecular Weight	201.2 g/mol	[3]
Appearance	Solid	[1]
Purity	Typically ≥95%	[1]

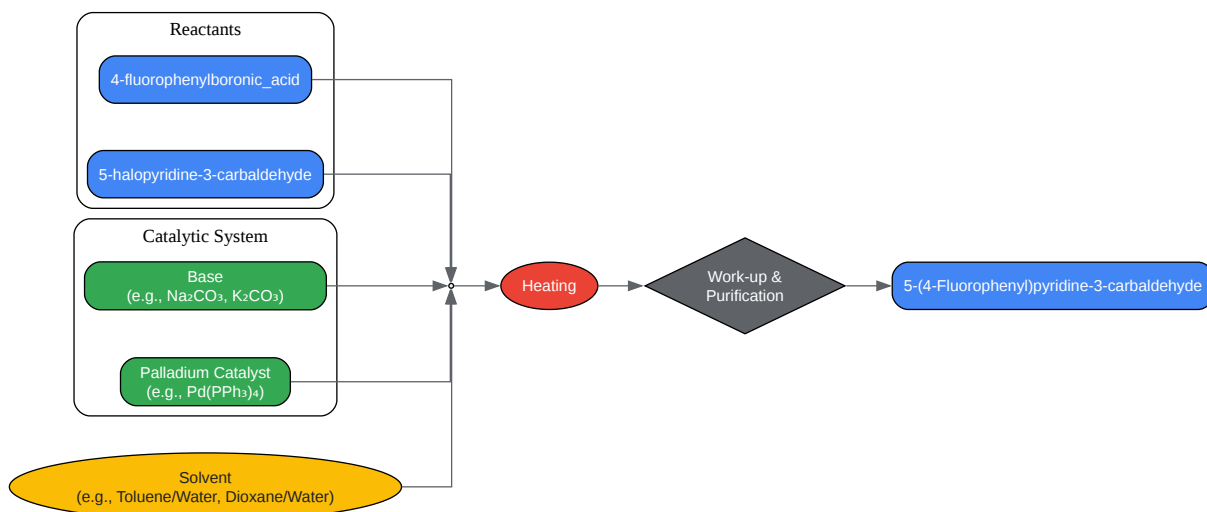
Synthesis

The synthesis of **5-(4-Fluorophenyl)pyridine-3-carbaldehyde** can be achieved through various synthetic routes common in pyridine chemistry. A prevalent method involves a Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling Approach

This approach typically involves the palladium-catalyzed cross-coupling of a pyridine-containing boronic acid or ester with an aryl halide. For the synthesis of **5-(4-Fluorophenyl)pyridine-3-carbaldehyde**, this would involve the coupling of a 5-halopyridine-3-carbaldehyde derivative with a (4-fluorophenyl)boronic acid.

A general workflow for such a synthesis is depicted below:



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General workflow for Suzuki-Miyaura coupling.

Experimental Protocol (General Example):

A detailed experimental protocol for the direct synthesis of **5-(4-Fluorophenyl)pyridine-3-carbaldehyde** is not readily available in the searched literature. However, a general procedure for a Suzuki-Miyaura coupling involving a pyridine derivative would be as follows^[4]:

- To a reaction vessel, add the 5-halopyridine-3-carbaldehyde derivative, (4-fluorophenyl)boronic acid, a palladium catalyst (e.g., 0.005-0.05 mol %), and a base (e.g., sodium carbonate or potassium carbonate).
- Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
- The reaction mixture is then heated, typically to reflux, and stirred for a period of time until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction mixture is cooled to room temperature and subjected to a standard aqueous work-up.
- The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure **5-(4-Fluorophenyl)pyridine-3-carbaldehyde**.

Spectroscopic Data

While specific spectroscopic data for **5-(4-Fluorophenyl)pyridine-3-carbaldehyde** is not available in the provided search results, the expected spectral characteristics can be inferred from related structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the pyridine and fluorophenyl rings. A distinct singlet for the aldehyde proton would be expected further downfield (around 10.0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display signals for the carbon atoms of the pyridine and fluorophenyl rings, with the carbon of the aldehyde group appearing at a characteristic downfield shift (typically in the range of 185-200 ppm). The carbon atom attached to the fluorine will likely show a coupling constant (J-coupling).

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (201.2 g/mol).

Applications in Drug Discovery

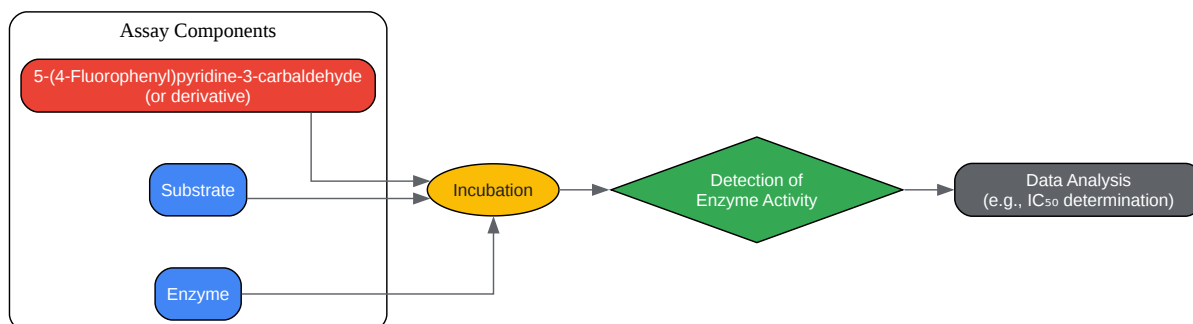
Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[5] The introduction of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. The aldehyde functionality provides a versatile handle for further chemical modifications, making **5-(4-Fluorophenyl)pyridine-3-carbaldehyde** a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Potential as an Enzyme Inhibitor

Derivatives of nicotinaldehyde have been investigated for their potential to inhibit various enzymes. For instance, some pyridine derivatives have shown inhibitory activity against phosphodiesterases (PDEs) and succinate dehydrogenase, enzymes implicated in various diseases including cancer and fungal infections.[5][6]

Experimental Protocol: Enzyme Inhibition Assay (General)

A general workflow for an enzyme inhibition assay is presented below:



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General workflow for an enzyme inhibition assay.

A typical protocol would involve:

- Preparation of a reaction buffer containing the target enzyme.
- Addition of varying concentrations of the test compound (**5-(4-Fluorophenyl)pyridine-3-carbaldehyde** or its derivatives).
- Initiation of the enzymatic reaction by adding the substrate.
- Monitoring the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
- Calculating the percentage of inhibition at each compound concentration and determining the half-maximal inhibitory concentration (IC₅₀) value.

Role in Signaling Pathways

While no specific signaling pathways involving **5-(4-Fluorophenyl)pyridine-3-carbaldehyde** have been identified in the provided search results, its potential as an enzyme inhibitor suggests it could modulate various cellular signaling cascades. For example, inhibition of

phosphodiesterases would lead to an increase in intracellular levels of cyclic AMP or cyclic GMP, which are key second messengers in numerous signaling pathways. Further research is needed to elucidate the specific biological targets and signaling pathways affected by this compound.

Conclusion

5-(4-Fluorophenyl)pyridine-3-carbaldehyde is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery. Its chemical structure, combining the versatile pyridine core with a fluorophenyl moiety and a reactive aldehyde group, offers numerous possibilities for the development of new therapeutic agents. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in medicinal chemistry.

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